1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
Properties
Molecular Formula |
C25H22FNO7S |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-(4-fluorophenyl)-4-hydroxy-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H22FNO7S/c1-32-19-13-15(14-20(33-2)23(19)34-3)21-24(35(30,31)18-7-5-4-6-8-18)22(28)25(29)27(21)17-11-9-16(26)10-12-17/h4-14,21,28H,1-3H3 |
InChI Key |
BIGONVIGYGNYHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2C3=CC=C(C=C3)F)O)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Step 1: Formation of the pyrrolidine ring through cyclization reactions.
Step 2: Introduction of the fluorophenyl group via electrophilic aromatic substitution.
Step 3: Addition of the sulfonyl group using sulfonation reactions.
Step 4: Attachment of the trimethoxyphenyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the sulfonyl group yields a sulfide.
Scientific Research Applications
Molecular Formula
The molecular formula is with a molecular weight of approximately 421.49 g/mol.
Chemistry
1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop novel compounds.
Biology
The compound is investigated for its potential as an enzyme inhibitor or receptor modulator. This could lead to significant advancements in the understanding of various biological processes and disease mechanisms.
Medicine
Research indicates potential therapeutic applications in treating diseases such as cancer and inflammation. The compound's ability to interact with biological targets suggests it may inhibit tumor growth or modulate inflammatory responses.
Industry
In industrial applications, this compound is valuable for developing advanced materials with specific properties due to its unique chemical structure.
Antibacterial Activity
Research has shown that derivatives of pyrrolone compounds exhibit promising antibacterial properties. For example, related compounds have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) around 8 µg/mL.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | TBD |
| Related Compound 1 | MRSA | 8 |
| Related Compound 2 | MRSE | 4 |
Anticancer Potential
Structural features suggest potential anticancer properties. Compounds with similar structures have been reported to inhibit cancer cell proliferation. For instance, studies indicate that sulfonyl-containing compounds can enhance antitumor activity.
Similar Compounds
- 1-(4-chlorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-(4-bromophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The presence of the fluorine atom significantly influences the compound's chemical reactivity and biological activity. This can enhance stability and interaction with biological targets, making it a valuable compound for research and development.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key substituent variations and their impacts are summarized below:
Table 1: Substituent Variations and Properties
Key Observations :
- Sulfonyl vs. Carbonyl Groups : The phenylsulfonyl group in the target compound (vs. benzoyl or furoyl in analogs) likely increases electron deficiency, altering reactivity in nucleophilic substitutions .
- Trimethoxyphenyl vs. Simpler Aromatics : The 3,4,5-trimethoxyphenyl group may enhance binding to hydrophobic pockets in enzymes, as seen in pyrazole derivatives () .
- Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and higher electronegativity reduce metabolic degradation compared to chlorophenyl analogs (e.g., ) .
Challenges :
- Low yields in analogs (e.g., 9% for compound 25) suggest steric hindrance from bulky groups (e.g., trimethoxyphenyl) may impede reaction efficiency .
Table 2: Comparative Physicochemical Data
Biological Activity
The compound 1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one , hereafter referred to as Compound A , is a synthetic derivative of pyrrolone with notable biological activities. This article reviews the biological activity of Compound A, focusing on its antibacterial properties, potential anticancer effects, and other pharmacological activities based on existing literature.
Chemical Structure
Compound A can be structurally represented as follows:
This structure incorporates a fluorophenyl group, a phenylsulfonyl moiety, and multiple methoxy groups, which may significantly influence its biological properties.
Antibacterial Activity
Research has demonstrated that derivatives of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exhibit promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). For example, a related compound showed minimum inhibitory concentrations (MICs) of 8 µg/mL against MRSA and MRSE (methicillin-resistant Staphylococcus epidermidis) .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | TBD |
| Related Compound | MRSA | 8 |
| Related Compound | MRSE | 4 |
Anticancer Potential
The structural features of Compound A suggest potential anticancer properties. Compounds with similar structures have been reported to inhibit cancer cell proliferation. For instance, studies have indicated that compounds containing sulfonyl groups can enhance antitumor activity .
In a screening study involving multicellular spheroids, novel anticancer compounds were identified that exhibited significant cytotoxicity against various cancer cell lines . While specific data on Compound A is limited, its structural analogs suggest a potential for similar activity.
The mechanism underlying the antibacterial and anticancer activities of pyrrolone derivatives often involves the inhibition of key enzymatic pathways or cellular processes. For instance:
- Antibacterial Mechanism : Inhibition of bacterial cell wall synthesis or interference with protein synthesis may be at play.
- Anticancer Mechanism : Induction of apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
